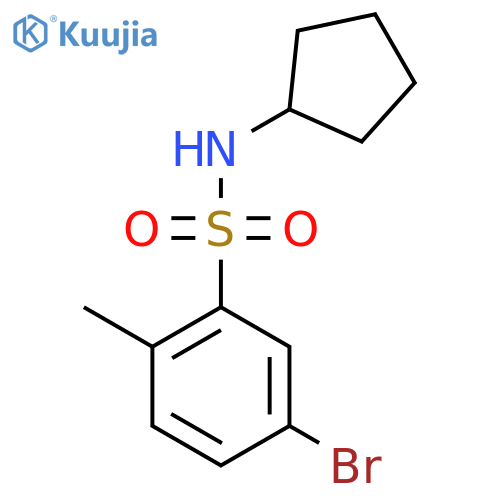

Cas no 1184120-28-2 (5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide)

5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide

- AM86367

- BC4130126

- 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide

-

- インチ: 1S/C12H16BrNO2S/c1-9-6-7-10(13)8-12(9)17(15,16)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3

- InChIKey: FVZIJWXARSHCGB-UHFFFAOYSA-N

- SMILES: BrC1C=CC(C)=C(C=1)S(NC1CCCC1)(=O)=O

計算された属性

- 精确分子量: 317.009

- 同位素质量: 317.009

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 346

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6

- XLogP3: 3.2

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- Boiling Point: 427.6±55.0 °C at 760 mmHg

- フラッシュポイント: 212.4±31.5 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B011669-250mg |

5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide |

1184120-28-2 | 250mg |

$ 280.00 | 2022-06-07 | ||

| TRC | B011669-500mg |

5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide |

1184120-28-2 | 500mg |

$ 465.00 | 2022-06-07 |

5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamideに関する追加情報

Introduction to 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide (CAS No. 1184120-28-2)

5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1184120-28-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, including the presence of a bromine substituent, a cyclopentyl group, and a methylbenzenesulfonamide moiety, contribute to its unique chemical properties and reactivity.

The synthesis and application of 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide have been explored in several cutting-edge research studies, particularly in the development of novel pharmaceutical agents. The bromine atom in its structure enhances its utility as a synthetic intermediate, facilitating further functionalization and derivatization. This makes it a valuable building block for chemists and pharmacologists aiming to design new molecules with tailored biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives in addressing various therapeutic challenges. The 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide structure exhibits promising pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. These attributes stem from its ability to interact with biological targets such as enzymes and receptors, modulating cellular processes at a molecular level.

In particular, the cyclopentyl group in 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide contributes to steric hindrance and enhances binding affinity to certain protein targets. This feature is particularly advantageous in drug design, as it allows for the optimization of binding interactions while minimizing off-target effects. The methyl substituent on the benzene ring further fine-tunes the electronic properties of the molecule, influencing its metabolic stability and bioavailability.

One of the most compelling aspects of 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide is its role in the development of targeted therapies. Researchers have leveraged its structural framework to create compounds that exhibit high selectivity for specific disease-related pathways. For instance, studies have demonstrated its potential in inhibiting key enzymes involved in cancer cell proliferation and survival. This targeted approach aligns with the growing trend in precision medicine, where therapies are tailored to individual patient profiles.

The bromine atom in 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide also serves as a handle for further chemical modifications. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, can be employed to introduce diverse functional groups at the bromine-bearing position. This versatility allows chemists to explore a wide range of derivatives with distinct pharmacological profiles.

From a computational chemistry perspective, 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide has been subjected to extensive molecular modeling studies. These investigations aim to elucidate its interaction mechanisms with biological targets at an atomic level. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound binds to enzymes and receptors, offering valuable guidance for structure-activity relationship (SAR) studies.

The pharmacokinetic properties of 5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and safety profile. Preclinical studies have begun to unravel these processes, providing a foundation for future clinical trials.

In conclusion,5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide (CAS No. 1184120-28-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

1184120-28-2 (5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide) Related Products

- 79276-05-4(Z-Tic-OtBu)

- 850910-95-1(4-(azepane-1-sulfonyl)-N-(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)

- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)

- 2137942-54-0(3-Amino-1-(2-methylcyclopropyl)butan-2-one)

- 58579-57-0((4-Methyl-2-nitrophenyl)methanamine)

- 2138278-29-0(5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)

- 1213063-40-1((3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol)

- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)